BenchChemオンラインストアへようこそ!

(4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone

iASPP-p53 interaction p53 reactivation microtubule polymerization

AS7128 is the only commercially identifiable 2-anilino-4-amino-5-aroylthiazole scaffold with validated iASPP-p53 disruption data. Unlike DAT1, SKI-349, or Romagnoli-series analogs, it combines microtubule inhibition with p53 reactivation, achieving 57–62% tumor reduction in H1975 xenografts at 1–3 mg/kg. Ideal for preclinical NSCLC studies demanding dual-mechanism antimitotic strategies or as a reference standard for SAR expansion around iASPP engagement.

Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
Cat. No. B3748250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone
Molecular FormulaC18H17N3O3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N)OC
InChIInChI=1S/C18H17N3O3S/c1-23-13-9-8-11(10-14(13)24-2)15(22)16-17(19)21-18(25-16)20-12-6-4-3-5-7-12/h3-10H,19H2,1-2H3,(H,20,21)
InChIKeySZDXLKNVUKAHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

AS7128: A Dual-Mechanism 2-Anilino-4-Amino-5-Aroylthiazole for p53 Reactivation Research


The compound (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone, designated AS7128, is a 2-anilino-4-amino-5-aroylthiazole derivative identified from a 2-million entry high-throughput screening library [1]. Unlike classical antimitotic analogs that solely target microtubules, AS7128 is characterized by a dual mechanism of action, functioning as both a microtubule polymerization inhibitor and a disruptor of the iASPP-p53 protein-protein interaction, thereby restoring p53 tumor suppressor function [1]. It possesses a distinct chemical structure with an unsubstituted anilino group at the thiazole 2-position and a 3,4-dimethoxybenzoyl moiety at the 5-position [1].

Procurement Risks of Interchanging 2,4-Diaminothiazole Analogs with AS7128


Simple substitution with other 2-anilino-4-amino-5-aroylthiazole congeners or in-class 2,4-diaminothiazoles is not scientifically valid due to divergent target engagement profiles and functional consequences. For example, while the close analogs DAT1 (GI50 ~0.35 µM) and compounds from the Romagnoli series act primarily as tubulin polymerization inhibitors, AS7128 uniquely disrupts the iASPP-p53 interaction to reactivate p53-mediated apoptosis [1][2][3]. Other analogs like SKI-349 engage sphingosine kinase instead of iASPP, demonstrating that small structural changes in the anilino or aroyl substituents fundamentally alter the target landscape [4]. Consequently, using a generic 'diaminothiazole' or an analog selected only by structural similarity risks losing the p53-restoring mechanism and the associated 10-fold therapeutic window that defines AS7128's in vivo efficacy [1].

Quantitative Differentiation Guide for AS7128 Against Closest Analogs


Unique Dual Mechanism: iASPP-p53 Disruption Plus Microtubule Inhibition Over Single-Target Analogs

AS7128 possesses a confirmed dual mechanism of action that is not replicated by its closest structural analogs. The compound simultaneously inhibits microtubule polymerization and disrupts the interaction between the oncoprotein iASPP and the tumor suppressor p53, leading to restored p53 transactivation [1]. In contrast, the analog DAT1 (4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole) acts solely as a tubulin polymerization inhibitor by binding to the colchicine site, with no reported effect on the iASPP-p53 axis [2]. Similarly, the SKI-349 analog (with a 4-methoxyanilino substitution) targets sphingosine kinase (SphK1/2) rather than iASPP, demonstrating that even minor anilino modifications shift target engagement away from the p53 pathway [3]. AS7128 treatment in H1975 lung cancer cells induced significant upregulation of p53 downstream targets including p21 and PUMA at the mRNA level, effects that were replicated by iASPP siRNA silencing but are not produced by single-mechanism tubulin inhibitors [1].

iASPP-p53 interaction p53 reactivation microtubule polymerization

10-Fold Cancer-Selective Cytotoxicity vs. Non-Selective Antimitotic Analogs

AS7128 demonstrates a quantifiable 10-fold higher potency against cancer cells compared to normal cells, a selectivity margin not reported for key structural analogs [1]. In the primary publication, AS7128 inhibited the viability of several lung cancer cell lines with IC50 values of 0.1–0.3 μmol/L, while normal cells required approximately 10-fold higher concentrations to achieve equivalent growth inhibition [1]. In contrast, the analog DAT1 exhibits GI50 values ranging from 0.05 to 1 μM across malignant cell lines with an average of 0.35 μM, but no selectivity data for normal versus cancer cells has been published [2]. Similarly, compounds from the Romagnoli 2-anilino-4-amino-5-aroylthiazole series were evaluated only against cancer cell lines (L1210, FM3A, Molt4, CEM, HeLa) without matched normal cell controls, precluding selectivity assessment [3]. The JAK2 inhibitor analog (5-chlorothiophen-2-yl derivative) requires an IC50 of 22.86 μg/mL (~64 μM) for kinase inhibition, representing approximately 200–600-fold weaker cellular potency than AS7128 . This cancer-selectivity profile distinguishes AS7128 for applications requiring a defined therapeutic window.

cancer selectivity therapeutic window non-small cell lung cancer

In Vivo Tumor Growth Inhibition with Verified Safety Profile in Xenograft Model

AS7128 has demonstrated statistically significant in vivo tumor growth inhibition in a subcutaneous H1975 non-small cell lung cancer xenograft model, with a clean hepatic and renal safety profile [1]. Athymic nude mice bearing H1975 tumors were treated intraperitoneally with AS7128 at 0.5, 1, and 3 mg/kg twice weekly for 18 days. On day 24, average tumor volumes were 1029.3 ± 202.4 mm³ (0.5 mg/kg), 700.4 ± 136.6 mm³ (1 mg/kg, P = 0.014 vs. control), and 611.7 ± 288.9 mm³ (3 mg/kg, P = 0.018 vs. control), compared to 1625.4 ± 493.5 mm³ for the DMSO vehicle control [1]. Biochemical analyses of serum GOT, GPT, BUN, and CREA showed no statistical differences between treated and control groups, indicating absence of detectable hepatotoxicity or nephrotoxicity at efficacious doses [1]. In contrast, published in vivo tumor inhibition data for the close analog DAT1 is limited to in vitro tubulin binding and cell cycle studies, with no quantitative xenograft tumor volume reduction data available in primary literature [2]. Similarly, compounds from the Romagnoli series were evaluated only for in vitro antiproliferative activity and tubulin polymerization, lacking in vivo tumor efficacy characterization [3].

xenograft efficacy tumor growth inhibition in vivo safety

Structural Determinant: 3,4-Dimethoxybenzoyl Moiety Dictates iASPP Engagement Over Tubulin-Only Binding

The 3,4-dimethoxy substitution pattern on the 5-benzoyl ring of AS7128 is a critical structural determinant that distinguishes its target engagement profile from analogs with different aroyl substitutions [1][2]. In the Romagnoli SAR study of 2-anilino-4-amino-5-aroylthiazoles, compounds with a bare benzoyl ring (e.g., 5e, which is DAT1) or a 4-methoxybenzoyl group (e.g., 5j) showed weak or absent activity against certain cancer cell lines, while the 3,4-dimethoxy substitution pattern (as in AS7128) was not explicitly evaluated in that study, placing AS7128 in an unexplored SAR space [2]. The analog with 5-chlorothiophen-2-yl replacing the 3,4-dimethoxyphenyl group (JAK2-IN-6) shifts target engagement to JAK2 kinase (IC50 = 22.86 μg/mL) with no reported iASPP or p53 activity . Furthermore, the 4-methoxyanilino modification at the 2-position (as in SKI-349) redirects target engagement to sphingosine kinase rather than iASPP [3]. Thus, the specific combination of an unsubstituted anilino group at position 2 and the 3,4-dimethoxybenzoyl group at position 5 appears essential for the dual microtubule/iASPP-p53 mechanism that defines AS7128.

structure-activity relationship 3,4-dimethoxybenzoyl iASPP target engagement

AS7128 Application Scenarios: Where the Compound's Differentiation Creates Unique Research Value


Non-Small Cell Lung Cancer (NSCLC) p53 Reactivation Pharmacology

AS7128 is uniquely suited for preclinical NSCLC studies where restoration of p53 function is the primary pharmacological endpoint. The compound has demonstrated IC50 values of 0.1–0.3 μmol/L against A549, H1975, PC9, and PC9IR NSCLC cell lines, combined with a 10-fold selectivity window over normal lung epithelial cells [1]. In H1975 xenograft models, twice-weekly administration at 1–3 mg/kg achieved 57–62% tumor volume reduction (P = 0.014–0.018 vs. control) without hepatic or renal toxicity, as confirmed by serum GOT, GPT, BUN, and CREA measurements [1]. This scenario is not addressable by tubulin-only inhibitors such as DAT1 or kinase inhibitors such as JAK2-IN-6, which lack p53 reactivation capability.

iASPP-p53 Protein-Protein Interaction (PPI) Inhibitor Tool Compound Studies

AS7128 serves as a validated small-molecule chemical probe for disrupting the iASPP-p53 protein-protein interaction, a mechanism confirmed by compound-conjugated magnetic bead pull-down assays that identified iASPP as a direct binding target from 527 total proteins in H1975 lysates [1]. The functional consequence of this disruption—upregulation of p53 downstream targets p21, PUMA, BAX, and 14-3-3 sigma—was independently validated by iASPP siRNA silencing experiments [1]. No other 2-anilino-4-amino-5-aroylthiazole compound, including DAT1 (colchicine-site tubulin binder), JAK2-IN-6 (JAK2 inhibitor), or SKI-349 (sphingosine kinase inhibitor), has been shown to engage iASPP [2][3]. This makes AS7128 the only commercially identifiable aminothiazole scaffold with published iASPP target engagement data.

Dual-Mechanism Antimitotic Agent Research with Reduced Resistance Potential

AS7128 provides a research tool for investigating dual-mechanism antimitotic strategies that combine microtubule disruption with p53 pathway reactivation. The compound induces cell cycle arrest specifically in the prophase stage of mitosis—a phenotype distinct from the G2/M arrest reported for many single-mechanism tubulin inhibitors [1]. In H1975 cells, AS7128 treatment resulted in 29.55% early apoptosis and 15.80% late apoptosis at 72 hours, compared to 2.35% and 2.94% respectively in controls [1]. This dual mechanism may be explored to assess whether concurrent p53 reactivation reduces the emergence of resistance observed with single-agent microtubule inhibitors. Analogs such as DAT1 and Romagnoli series compounds, which act solely through tubulin polymerization inhibition, cannot be used to interrogate this dual-mechanism hypothesis [2].

Chemical Library Screening Hit Validation and SAR Expansion

AS7128 was originally identified from a 2-million entry chemical library screen against NSCLC cell lines, representing a validated hit compound for laboratories conducting phenotypic screening campaigns in oncology [1]. Researchers performing hit validation and structure-activity relationship expansion around the 2-anilino-4-amino-5-aroylthiazole scaffold can use AS7128 as a reference standard with fully characterized in vitro and in vivo pharmacology. The Romagnoli study provides comparative SAR data for numerous analogs against L1210, FM3A, Molt4, CEM, and HeLa cell lines, enabling contextual benchmarking of new derivatives against both AS7128 and the broader chemotype [2]. However, only AS7128 has the combination of NSCLC-focused efficacy data and iASPP target engagement, making it the preferred reference compound for lung cancer-focused thiazole optimization programs.

Quote Request

Request a Quote for (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.